molecular formula C18H24ClNO B6122707 N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride CAS No. 63918-18-3

N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride

Cat. No. B6122707
CAS RN: 63918-18-3
M. Wt: 305.8 g/mol
InChI Key: ISWCFTDIWKTFSI-UHFFFAOYSA-N
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Description

N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, also known as Diphenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1924, but its psychoactive properties were not discovered until recently. Diphenidine is a research chemical that is used in scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride acts by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride reduces the activity of glutamate, which leads to a decrease in neuronal excitability. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of reward and motivation. It also increases the activity of the noradrenergic system, which is involved in the regulation of arousal and attention. N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has also been found to produce antinociceptive effects, which means it reduces pain sensitivity.

Advantages and Limitations for Lab Experiments

N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. It also has a long duration of action, which allows for prolonged observation of its effects. However, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several limitations as well. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. It is also highly toxic, which makes it difficult to work with in lab settings.

Future Directions

There are several future directions for research on N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its effects on the immune system, as recent studies have suggested that NMDA receptors play a role in immune function. Additionally, there is a need for further research on the safety and toxicity of N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, particularly in human subjects.

Synthesis Methods

N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 2-(diphenylmethyl)pyrrolidine followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride hydrochloride.

Scientific Research Applications

N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride is used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This property makes it useful for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

N-(2-benzhydryloxyethyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15(2)19-13-14-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-19H,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWCFTDIWKTFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981104
Record name N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzhydryloxy)ethyl)propan-2-amine hydrochloride

CAS RN

63918-18-3
Record name N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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